molecular formula C20H19Cl2N3 B7742262 N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine

Cat. No.: B7742262
M. Wt: 372.3 g/mol
InChI Key: QKZMIJDGLVTVFH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 2,4-dichloroaniline with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors involved in various biological processes.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact molecular pathways involved can vary depending on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(2,5-dichlorophenyl)quinazolin-4-amine
  • N-cyclohexyl-2-(3,4-dichlorophenyl)quinazolin-4-amine

Uniqueness

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and overall efficacy in various applications.

Properties

IUPAC Name

N-cyclohexyl-2-(2,4-dichlorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3/c21-13-10-11-15(17(22)12-13)19-24-18-9-5-4-8-16(18)20(25-19)23-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZMIJDGLVTVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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